molecular formula C10H6BrClO2S B2815880 Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate CAS No. 438194-62-8

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B2815880
CAS No.: 438194-62-8
M. Wt: 305.57
InChI Key: WIUQXEWEHZPEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate”, there are general methods for synthesizing benzothiophenes. For instance, one method involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Scientific Research Applications

Synthesis and Electrochemical Reduction

  • The electrochemical behavior of similar methyl benzothiophene carboxylates has been investigated, demonstrating their potential in the synthesis of reduced heterocyclic compounds. These studies highlight the reduction mechanisms and the formation of blocking films on electrodes, which is a crucial consideration in electrochemical reactions (Rejňák et al., 2004).

Substitution Reactions

  • Research on derivatives with substituents in the thiophen ring has shown that these compounds undergo various substitution reactions, including bromination and acetylation. These findings are vital for the functionalization of benzothiophene derivatives for further application in organic synthesis (Chapman et al., 1971).

Cyclization and Functionalization

  • The synthesis and properties of related thiopyran compounds have been explored, demonstrating the utility of cyclization reactions in creating structurally complex molecules from simpler benzothiophene derivatives. These synthetic routes provide access to novel compounds with potential applications in medicinal chemistry and material science (Scrowston & Shaw, 1976).

Molecular Tools Development

  • Efficient bromocyclization processes have been developed to synthesize polyhalogenated benzothiophenes, serving as platforms for further arylations and functionalizations. These methodologies enable the rapid access to a library of 2,3-disubstituted benzothiophenes, showcasing the versatility of benzothiophene derivatives in the creation of molecular tools for research and development (Zhao et al., 2017).

Antitumoral Activity Evaluation

  • Novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones have been synthesized and evaluated for their antitumoral activity. This research underscores the potential of benzothiophene derivatives in the development of new anticancer agents, demonstrating the importance of structural modification and functionalization in enhancing biological activity (Queiroz et al., 2009).

Future Directions

The future directions for research on “Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate” could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry and material science. Given the therapeutic properties of benzothiophenes, this compound could also be investigated for potential pharmacological activity .

Properties

IUPAC Name

methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUQXEWEHZPEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.